molecular formula C22H27ClN2O3 B262551 N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B262551
M. Wt: 402.9 g/mol
InChI Key: MTIQRQJIFAJMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. The inhibition of HDACs by CI-994 results in increased acetylation of histones, which leads to chromatin relaxation and increased gene expression. CI-994 has been studied extensively for its potential as an anti-cancer agent, as well as for its effects on other diseases.

Mechanism of Action

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide inhibits HDACs by binding to the active site of the enzyme. This binding results in increased acetylation of histones, leading to chromatin relaxation and increased gene expression. The increased expression of certain genes can lead to cell cycle arrest and apoptosis in cancer cells. In addition to its effects on histones, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the activity of other proteins involved in cell signaling and DNA repair.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to inhibit the activity of certain kinases and transcription factors, which play important roles in cell signaling and gene expression. N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In animal models, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have anti-inflammatory effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying the effects of HDAC inhibition in vivo. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has limitations as well. It is not a highly selective inhibitor of HDACs, and can also inhibit the activity of other proteins involved in cell signaling. This can make it difficult to interpret the results of experiments using N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide.

Future Directions

There are several future directions for research on N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is the combination of N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the effects of N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide on other diseases, such as Alzheimer's disease and sickle cell anemia, warrant further investigation. Finally, the mechanisms of action of N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide on other proteins involved in cell signaling and DNA repair are not well understood, and further research in this area could lead to new insights into the role of these proteins in cancer and other diseases.

Synthesis Methods

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl-5-methylphenol to form the corresponding ester. The ester is then reacted with butanoyl chloride to form the amide, which is subsequently reduced to the final product, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide. The synthesis of N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including those derived from breast, lung, prostate, and colon cancers. N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been studied for its potential in treating other diseases, including HIV, Alzheimer's disease, and sickle cell anemia.

properties

Product Name

N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[4-chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C22H27ClN2O3/c1-5-6-21(26)24-16-8-10-18(23)19(12-16)25-22(27)13-28-20-11-15(4)7-9-17(20)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

MTIQRQJIFAJMQN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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